Cas no 104155-89-7 (10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-)
![10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- structure](https://de.kuujia.com/scimg/cas/104155-89-7x500.png)
104155-89-7 structure
Produktname:10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-
10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-
- 10,11-methylenedioxy-20-camptothecin
- 10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7...
- Mdo-cpt
- (7S)-7-ethyl-7-hydroxy-10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
- 10,11-Methylenedioxy-20-(RS)-camptothecin
- 10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (+-)-
- NSC 634724
- CHEMBL307794
- (S)-7-ethyl-7-hydroxy-10,13-dihydro-11H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H)-dione
- 10,11-Methylenedioxycamptothecin
- SCHEMBL18296600
- NCI60_011589
- 10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (7S)-
- 10,11-Methylenedioxy-20S-camptothecin
- 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
- NSC634724
- DTXSID20908832
- A935094
- WLZ3810
- HY-12486
- (7S)-7-ethyl-7-hydroxy-8,10,11,13-tetrahydro-7H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11-dione
- MS-26554
- CS-0011782
- 10,11-(Methylenedioxy)-20(S)-camptothecin
- RPFYDENHBPRCTN-NRFANRHFSA-N
- NSC-634724
- 10H-1,3-Dioxolo(4,5-g)pyrano(3,4:6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (7S)-
- 10,11-CH2O2-Camptothecin
- Q27076760
- 135415-73-5
- 10H-1,5-g]pyrano[3',4':6,7]indolizino[1,2-b] quinoline-8,11(7H,12H)-dione, 7-ethyl-7-hydroxy-, (S)-
- 104155-89-7
- (S)-7-Ethyl-7-hydroxy-7H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(10H,13H)-dione
- 7-ethyl-7-hydroxy-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione
- EX-A4324
- 7-ethyl-7-hydroxy-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[5,4-g]pyrano[3'''',4'''':6,7]indolizino[1,2-b]quinoline-8,11-dione
- compound 5z [PMID: 8410981]
- BDBM50036133
- FL118
- GTPL8893
- (5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
- 10,11-Methylenedioxy-camptothecin
- DA-59824
- G61181
-
- Inchi: InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
- InChI-Schlüssel: RPFYDENHBPRCTN-NRFANRHFSA-N
- Lächelt: CC[C@]1(C(=O)OCC2C(N3CC4=CC5C=C6OCOC6=CC=5N=C4C3=CC1=2)=O)O
Berechnete Eigenschaften
- Genaue Masse: 392.10088
- Monoisotopenmasse: 392.100836
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 1
- Komplexität: 852
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 98.2
- XLogP3: 0.8
Experimentelle Eigenschaften
- Dichte: 1.64
- Siedepunkt: 812.1°Cat760mmHg
- Flammpunkt: 445°C
- Brechungsindex: 1.773
- PSA: 98.19
- LogP: 1.80830
10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- Verwandte Literatur
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
104155-89-7 (10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-) Verwandte Produkte
- 19685-09-7((S)-10-hydroxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 110351-92-3((R)-(-)-Camptothecin)
- 123948-88-9(Topotecan acetate)
- 39026-92-1(9-Methoxycamptothecin)
- 123948-87-8(Topotecan)
- 19685-10-0(10-Methoxycamptothecin)
- 190710-79-3(N-Desmethyl Topotecan)
- 86639-63-6(10-Aminocamptothecin)
Empfohlene Lieferanten
Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz
